Limonin 7-(O-Carboxymethyl)oxime is a derivative of limonin, a bitter compound primarily found in citrus fruits. This compound belongs to the class of limonoids, which are highly oxygenated terpenoid secondary metabolites. Limonin is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects. It is predominantly sourced from plants within the Rutaceae family, particularly citrus species such as oranges and lemons, where it is concentrated in seeds and peel tissues .
The synthesis of Limonin 7-(O-Carboxymethyl)oxime typically involves the modification of limonin through chemical reactions that introduce the carboxymethyl oxime group at the 7-position. One notable method includes refluxing limonin with aminooxyacetic acid in a solvent mixture of pyridine and ethanol. This reaction yields the oxime derivative after purification steps involving thin-layer chromatography .
Limonin 7-(O-Carboxymethyl)oxime has a complex molecular structure characterized by its furanolactone backbone and the oxime functional group. The molecular formula can be represented as CHNO, with a molecular weight of approximately 341.37 g/mol.
Limonin 7-(O-Carboxymethyl)oxime participates in various chemical reactions due to the presence of reactive functional groups. Notably, it can form conjugates with proteins, which is significant for immunological applications.
The mechanism of action of Limonin 7-(O-Carboxymethyl)oxime involves its interaction with biological targets that may lead to various pharmacological effects.
Limonin 7-(O-Carboxymethyl)oxime possesses distinct physical and chemical properties that are relevant to its applications.
Limonin 7-(O-Carboxymethyl)oxime has several scientific applications due to its unique properties:
The synthetic manipulation of limonoids began in earnest following the structural elucidation of limonin in the 1960s. Early efforts focused on simple chemical modifications (hydrolysis, esterification) of limonin's highly oxidized furanolactone framework. The breakthrough came with the first total synthesis of (±)-limonin in 2015, which established critical methods for constructing the characteristic androstane framework and introduced strategic oxidation approaches for the highly functionalized D-ring [1]. This synthesis featured three pivotal innovations: 1) A tandem radical cyclization generating the BCD ring system with essential C13α configuration; 2) A singlet-oxygen cycloaddition followed by Baeyer-Villiger oxidation to build the oxidized D-ring; and 3) A Suárez reaction to construct the unique AA' ring system [1]. These methodologies provided the foundational chemistry necessary for targeted late-stage derivatization of the limonin scaffold, including site-specific functionalization at the C7-ketone position to generate carboxymethyloxime derivatives. Prior to this achievement, researchers relied exclusively on isolating trace quantities of limonoids from plant sources, severely limiting structural diversification efforts.
Carboxymethyloxime (CMO) functionalization serves as a versatile strategy for converting carbonyl-containing bioactive compounds into haptens suitable for antibody generation. The reaction involves condensation of an aminoxyacetic acid derivative with a ketone group (C=O), forming an oxime linkage (C=N-) while appending a terminal carboxylic acid moiety [3] [4]. In limonin, the C7-ketone provides the ideal site for this modification due to its sterically accessible position and conservation across limonoid analogs. The resulting carboxylic acid handle enables efficient conjugation to immunogenic carrier proteins (e.g., bovine serum albumin, keyhole limpet hemocyanin) via carbodiimide-mediated coupling, forming stable amide bonds [3]. This covalent linkage is essential for presenting the limonin epitope to the immune system of host animals during monoclonal antibody production. Beyond immunoconjugate applications, the CMO modification dramatically enhances limonin's aqueous solubility and introduces an ionization site that improves mass spectrometric detection sensitivity. The electronic effects of the oxime bond also stabilize the adjacent ring systems against pH-dependent degradation, addressing a key instability issue in native limonin [4].
The development of Limonin 7-(O-carboxymethyl)oxime addresses a critical analytical gap in citrus quality control: the need for rapid, sensitive, and specific quantification of bitter principles at commercially relevant thresholds. Traditional methods for limonin analysis (HPLC, spectrophotometry) require extensive sample cleanup, lack field-deployability, and struggle with detection limits above 1 ppm [7]. As a hapten, the CMO derivative enables generation of high-affinity monoclonal antibodies that specifically recognize the conserved limonoid skeleton while accommodating structural variations in the furan and epoxide moieties [5]. This broad-specificity recognition is invaluable for monitoring total limonoid bitterness in citrus products without requiring separation of individual analogs. Crucially, antibodies raised against Limonin 7-(O-carboxymethyl)oxime conjugates show minimal cross-reactivity with non-bitter limonoid glycosides, allowing direct correlation between immunoassay signals and sensory impact [8]. The economic implications are substantial, with the global citrus industry requiring near-real-time bitterness monitoring during processing to optimize harvest times and minimize product rejection due to excessive limonin concentrations, particularly in grapefruit and navel orange varieties.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0